molecular formula C12H14N2O2S B2409638 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 312623-55-5

3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B2409638
CAS-Nummer: 312623-55-5
Molekulargewicht: 250.32
InChI-Schlüssel: CZQKVWVHONXLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-6(2)5-7-3-4-8-9(13)10(12(15)16)17-11(8)14-7/h3-4,6H,5,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKVWVHONXLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

The compound primarily acts as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is involved in the regulation of various pro-inflammatory and anti-apoptotic genes, making it a target for treating autoimmune diseases, inflammatory conditions, and cancer .

Key Mechanisms:

  • Inhibition of IKK Activity: The compound inhibits IKK activity, leading to decreased expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α .
  • Anticancer Properties: It has shown potential in reducing tumor growth in various cancer cell lines by targeting cancer stem cells and disrupting metabolic pathways associated with tumor proliferation .

Research Findings

Numerous studies have explored the biological activity of 3-amino-thieno[2,3-b]pyridine derivatives. Below are some significant findings:

Anticancer Activity

A study highlighted that derivatives of thieno[2,3-b]pyridine exhibited potent anticancer effects against multiple cancer cell lines including MCF-7 (breast cancer) and HEPG2 (hepatocellular carcinoma). These compounds demonstrated IC50 values in the nanomolar range, indicating high potency .

Inflammatory Response Modulation

Research indicates that 3-amino-thieno[2,3-b]pyridine derivatives can down-regulate matrix metalloproteinases (MMPs) and pro-inflammatory cytokines in synovial cells from rheumatoid arthritis patients. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • Breast Cancer Treatment: A derivative was tested on MDA-MB-231 cells (a triple-negative breast cancer cell line), showing significant inhibition of cell proliferation and alterations in glycolytic metabolism. The study proposed that these compounds could be developed into effective treatments for aggressive breast cancers .
  • Rheumatoid Arthritis: In a model involving synovial cells from rheumatoid arthritis patients, treatment with this compound resulted in decreased expression levels of TNF-α and IL-6. These findings support its potential use as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity Cell Line/Model Outcome Reference
AnticancerMCF-7Significant reduction in proliferation
AnticancerHEPG2High potency with IC50 in nanomolar range
Anti-inflammatoryRheumatoid Arthritis ModelDecreased TNF-α and IL-6 expression
Cancer Stem Cell TargetingMDA-MB-231Altered glycolytic metabolism

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3-amino-thieno[2,3-b]pyridine derivatives typically involves multi-step organic reactions. The structural framework of these compounds allows for modifications that can enhance their biological activity. The presence of the thieno and pyridine rings contributes to their unique properties, making them suitable candidates for drug development.

Antitumor Activity

One of the most promising applications of 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid is its antitumor activity. Studies have shown that derivatives of thieno[2,3-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Evaluation

In vitro studies demonstrated that certain thieno[2,3-b]pyridine derivatives caused growth inhibition in TNBC cells while exhibiting minimal toxicity to non-tumorigenic cells. For instance:

  • Compound 2e showed a GI50 concentration of 13 μM against MDA-MB-231 cells, significantly reducing cell viability and proliferation rates.
  • The compound also influenced the cell cycle profile by increasing the G0/G1 phase population and decreasing the S phase population, indicating potential mechanisms for its antitumor effects .

Anti-inflammatory Properties

Beyond their antitumor effects, derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid have been investigated for their anti-inflammatory properties. The inhibition of IKK suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions due to their role in modulating NF-κB signaling pathways .

Future Directions and Research Opportunities

Ongoing research aims to optimize the synthesis of these compounds to enhance their efficacy and reduce side effects. Future studies may focus on:

  • Developing more potent analogs with improved selectivity for cancer cells.
  • Exploring combination therapies that leverage the anti-inflammatory and anticancer properties of thieno[2,3-b]pyridine derivatives.

Q & A

Q. What are the established synthetic routes for preparing 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including Thorpe-Ziegler cyclization and functional group modifications. For example:

  • Cyclization : Heating intermediates like ethyl 2-amino-6-substituted thienopyridine carboxylates in ethanol with sodium acetate facilitates intramolecular cyclization to form the thieno[2,3-b]pyridine core .
  • Carboxamide Formation : Reacting chloroacetamide with precursors in ethanol containing sodium ethoxide yields carboxamide derivatives .
  • Optimization : Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., sodium ethoxide excess for amidation) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Technique Key Data Purpose
IR Spectroscopy Peaks at 1650–1670 cm⁻¹ (C=O stretch), 2210 cm⁻¹ (CN stretch)Functional group identification
¹H/¹³C-NMR δ 3.86 ppm (OCH₃), δ 167.30 ppm (C=O)Substituent positioning and electronic environment
Mass Spectrometry Molecular ion peaks (e.g., m/z 365 for C₁₉H₁₅N₃O₃S)Molecular weight confirmation
Elemental Analysis C, H, N percentages within ±0.3% of theoretical valuesPurity validation

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardized Protocols : Use reported procedures with exact stoichiometry (e.g., 20 mmol starting material in 0.2 M MeONa/MeOH for 4 h reflux) .
  • Purification : Recrystallization from ethanol or CH₂Cl₂/EtOH mixtures minimizes by-products .
  • Documentation : Track reaction parameters (time, temperature, solvent) and compare spectral data with literature .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of thieno[2,3-b]pyridine derivatives?

  • Molecular Docking : Compounds like 3-amino-thieno[2,3-b]pyridine-2-carboxamides are docked into enzyme active sites (e.g., bacterial DNA gyrase) to assess binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with antibacterial or cytotoxic activity .

Q. How can conflicting spectral data or biological assay results be resolved?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Dose-Response Studies : Repeat biological assays (e.g., MIC for antibacterial activity) at varying concentrations to confirm trends .
  • Crystallography : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction, as done for related intermediates .

Q. What strategies are employed to modify the carboxamide group for enhanced bioactivity?

  • Derivatization : React the carboxylic acid with amines (e.g., benzylamine, butylamine) in DMF to generate carboxamides, improving solubility and target interaction .
  • Protection/Deprotection : Use Boc groups to temporarily protect amines during synthesis, followed by acidic deprotection .

Q. How do reaction mechanisms differ when synthesizing analogs with electron-donating vs. electron-withdrawing substituents?

  • Electron-Withdrawing Groups (e.g., CF₃) : Accelerate cyclization via increased electrophilicity at the reaction center .
  • Electron-Donating Groups (e.g., OCH₃) : Stabilize intermediates through resonance, requiring milder conditions for cyclization .

Q. What are the stability considerations for this compound under experimental storage?

  • Storage Conditions : Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the thiophene ring .

Methodological Notes

  • Avoided Sources : Data from non-peer-reviewed vendors (e.g., ) were excluded per guidelines.
  • Synthesis References : Key protocols from peer-reviewed journals ensure reliability.
  • Advanced Techniques : Computational and crystallographic methods are emphasized for rigorous validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.